2-methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol It is characterized by the presence of a quinoline ring substituted with methoxy groups and an ethanone moiety
Preparation Methods
The synthesis of 2-methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyquinoline with a suitable methoxy-substituted ethanone precursor under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, resulting in the formation of 2-methoxy-1-(6-methoxyquinolin-2-yl)ethanol.
Substitution: The methoxy groups on the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one can be compared with similar compounds such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline structure but with a chloro substituent instead of a methoxy group.
6-Methoxyquinoline: A simpler compound with a single methoxy group on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and ethanone groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2377033-96-8 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.